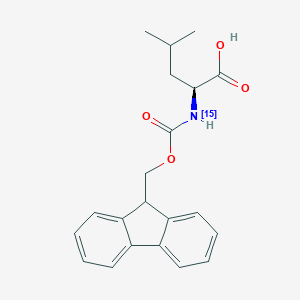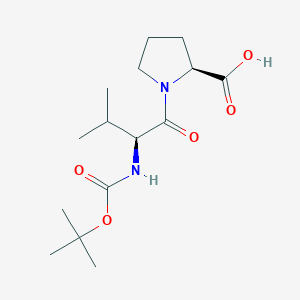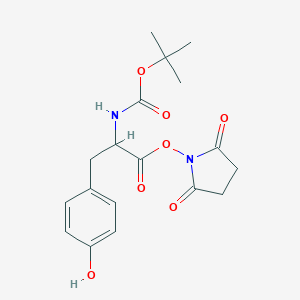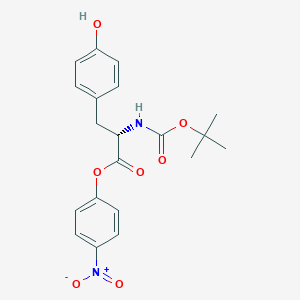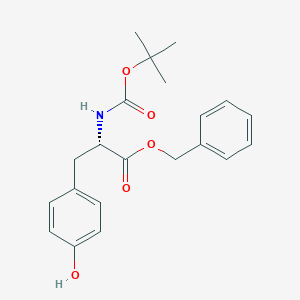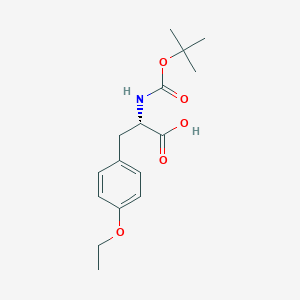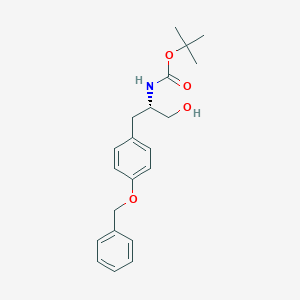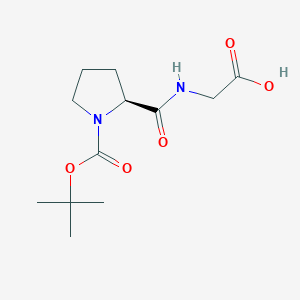
Boc-pro-gly-OH
説明
Boc-Pro-Gly-OH, also known as Boc-Gly-Pro, is a dipeptide with the molecular formula C12H20N2O5 . It is an essential intermediate material in synthetic polypeptide . The IUPAC name for Boc-Pro-Gly-OH is (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of Boc-Pro-Gly-OH involves a reaction between Boc-Gly-Osu and HPrOOH under certain conditions . This process produces Boc-Gly-Pro-OH, which is then used to synthesize Boc-Gly-Pro-Osu. The Boc-Gly-Pro-Osu synthesized by this process meets requirements on content, contents of relative matters, residual quantity of solvent, and others .Molecular Structure Analysis
The molecular weight of Boc-Pro-Gly-OH is 272.30 g/mol . The InChIKey is CMSBRKBRYYDCFQ-QMMMGPOBSA-N . The Canonical SMILES is CC©©OC(=O)NCC(=O)N1CCCC1C(=O)O .Chemical Reactions Analysis
Boc-Pro-Gly-OH can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .Physical And Chemical Properties Analysis
Boc-Pro-Gly-OH has a molecular weight of 272.30 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass is 272.13722174 g/mol .科学的研究の応用
Application 1: Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Boc-Gly-Pro dipeptide has been used in the synthesis of prodrugs targeting fibroblast activation protein (FAP) or other hydrolytic enzymes . These prodrugs are designed to improve the therapeutic potential of annonaceous acetogenins, which are potent inhibitors of ubiquinone-linked NADH oxidase and have significant anticancer activity .
- Methods of Application or Experimental Procedures : Squamocin and bullatacin, two types of annonaceous acetogenins, were covalently linked to Boc-Gly-Pro. This dipeptide may be recognized and cleaved by FAP, a serine protease overexpressed on the surface of tumor-associated fibroblasts . Ten squamocin and bullatacin derivatives were synthesized by attaching Boc-Gly-Pro either directly or through a 6-aminocaproic acid linker to a hydroxyl group of squamocin or bullatacin .
- Results or Outcomes : All derivatives showed high potency to inhibit 4T1 breast cancer cell line growth in the sub-µM to µM range . The most active compound had an IC50 of 0.30 µM and displayed higher activity than squamocin . In the presence of FAP enzyme, the anticancer potency of one compound against A549, HeLa, HepG2, and MCF-7 cells was increased by up to eight folds .
Application 2: Synthesis of N-Boc Amino Acid Esters
- Scientific Field : Peptide Chemistry
- Summary of the Application : Boc-pro-gly-OH is used for the esterification reaction to synthesize N-Boc amino acid esters . These esters are important building blocks in peptide chemistry and are used in the synthesis of complex peptides .
- Results or Outcomes : The outcome of this application is the synthesis of N-Boc amino acid esters, which are valuable tools in peptide chemistry .
Application 3: Synthesis of Tripeptide H-Gly-Pro-Glu-OH
- Scientific Field : Neuropharmacology
- Summary of the Application : Boc-pro-gly-OH is used in the synthesis of the tripeptide H-Gly-Pro-Glu-OH . This tripeptide is an analog of neuroprotective drugs .
- Methods of Application or Experimental Procedures : The synthesis of H-Gly-Pro-Glu-OH involves the coupling of Boc-pro-gly-OH with the appropriate amino acid in the presence of a coupling agent .
- Results or Outcomes : The result of this application is the synthesis of H-Gly-Pro-Glu-OH, a tripeptide that has potential neuroprotective effects .
Application 4: Allylation of Hydrazones and Isatin
- Scientific Field : Organic Chemistry
- Summary of the Application : Boc-pro-gly-OH is used as a promoter for the allylation of hydrazones and isatin . Allylation is a chemical reaction where an allyl group is added to a substrate. It is a key step in many organic synthesis processes .
- Results or Outcomes : The outcome of this application is the synthesis of allylated hydrazones and isatin, which are valuable intermediates in organic synthesis .
Application 5: Synthesis of Prodrugs Targeting Fibroblast Activation Protein
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Boc-pro-gly-OH is used in the synthesis of prodrugs targeting fibroblast activation protein (FAP), a serine protease overexpressed on the surface of tumor-associated fibroblasts . These prodrugs are designed to improve the therapeutic potential of annonaceous acetogenins, which are potent inhibitors of ubiquinone-linked NADH oxidase and have significant anticancer activity .
- Methods of Application or Experimental Procedures : Squamocin and bullatacin, two types of annonaceous acetogenins, were covalently linked to Boc-pro-gly-OH. This dipeptide may be recognized and cleaved by FAP . Ten squamocin and bullatacin derivatives were synthesized by attaching Boc-pro-gly-OH either directly or through a 6-aminocaproic acid linker to a hydroxyl group of squamocin or bullatacin .
- Results or Outcomes : All derivatives showed high potency to inhibit 4T1 breast cancer cell line growth in the sub-µM to µM range . The most active compound had an IC50 of 0.30 µM and displayed higher activity than squamocin . In the presence of FAP enzyme, the anticancer potency of one compound against A549, HeLa, HepG2, and MCF-7 cells was increased by up to eight folds .
将来の方向性
特性
IUPAC Name |
2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJXCLBLFPFXEN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427195 | |
| Record name | BOC-PRO-GLY-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-pro-gly-OH | |
CAS RN |
51785-82-1 | |
| Record name | BOC-PRO-GLY-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



